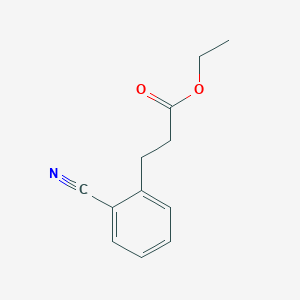
Benzenepropanoic acid, 2-cyano-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-benzenpropansäureethylester ist eine organische Verbindung mit der Summenformel C12H13NO2. Es ist ein Derivat der Benzenpropansäure, bei dem das Wasserstoffatom am alpha-Kohlenstoff durch eine Cyanogruppe ersetzt ist und die Carbonsäuregruppe mit Ethanol verestert ist.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von 2-Cyano-benzenpropansäureethylester beinhaltet typischerweise die Veresterung von 2-Cyano-benzenpropansäure mit Ethanol in Gegenwart eines sauren Katalysators wie Schwefelsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure zum Ester zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 2-Cyano-benzenpropansäureethylester durch die Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine bessere Kontrolle der Reaktionsbedingungen, wie Temperatur und Druck, was zu höheren Ausbeuten und Reinheitsgraden des Endprodukts führt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2-cyano-, ethyl ester typically involves the esterification of 2-cyano-benzenepropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Cyano-benzenpropansäureethylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Ester kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Cyanogruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einer Aminogruppe reduziert werden.
Substitution: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure und Ethanol zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators können verwendet werden.
Substitution: Die Hydrolyse kann mit wässriger Natriumhydroxid- oder Salzsäure durchgeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: 2-Cyano-benzenpropansäure.
Reduktion: 2-Amino-benzenpropansäureethylester.
Substitution: 2-Cyano-benzenpropansäure und Ethanol.
Wissenschaftliche Forschungsanwendungen
2-Cyano-benzenpropansäureethylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Es kann zur Untersuchung enzymkatalysierter Reaktionen verwendet werden, die die Esterhydrolyse betreffen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Vorstufe für die Synthese komplexerer Moleküle verwendet.
Wirkmechanismus
Der Mechanismus, durch den 2-Cyano-benzenpropansäureethylester seine Wirkung entfaltet, hängt von der spezifischen Reaktion ab, die er eingeht. Beispielsweise wird während der Hydrolyse die Esterbindung durch einen nukleophilen Angriff von Wasser oder Hydroxidionen gespalten, was zur Bildung der entsprechenden Carbonsäure und Ethanol führt. Die Cyanogruppe kann an nukleophilen Additionsreaktionen teilnehmen und verschiedene Derivate bilden.
Wirkmechanismus
The mechanism by which Benzenepropanoic acid, 2-cyano-, ethyl ester exerts its effects depends on the specific reaction it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding carboxylic acid and ethanol. The cyano group can participate in nucleophilic addition reactions, forming various derivatives.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Benzenpropansäureethylester
- 2-Amino-benzenpropansäureethylester
- 2-Hydroxy-benzenpropansäureethylester
Einzigartigkeit
2-Cyano-benzenpropansäureethylester ist aufgrund des Vorhandenseins der Cyanogruppe einzigartig, die im Vergleich zu anderen Derivaten der Benzenpropansäure eine besondere chemische Reaktivität verleiht. Dies macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese und zu einer nützlichen Verbindung für verschiedene wissenschaftliche Anwendungen.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
ethyl 3-(2-cyanophenyl)propanoate |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
WEWMNWUIQVOVBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC=CC=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















